6-Bromo-2-chloro-3,4-difluoroiodobenzene

Site-selective cross-coupling Polyhalogenated arene diversification Sequential synthesis

Complex multi-step syntheses often face yield loss and time delays from iterative protection/deprotection strategies. This compound solves that via its predictable C-I, C-Br, C-Cl bond dissociation energy gradient, enabling three sequential, site-selective cross-couplings on a single scaffold. • Reduces synthetic steps: Eliminates multiple halogenation/interconversion stages. • Expedites SAR exploration: Diversify at I, Br, and Cl sites independently to generate analog libraries rapidly. • Material precision: Programs bond-forming sequences with high fidelity for asymmetric ligands or porous polymers.

Molecular Formula C6HBrClF2I
Molecular Weight 353.33 g/mol
Cat. No. B12856714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3,4-difluoroiodobenzene
Molecular FormulaC6HBrClF2I
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)I)Cl)F)F
InChIInChI=1S/C6HBrClF2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H
InChIKeyXAEHFYXORJEKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-3,4-difluoroiodobenzene: Strategic Building Block


6-Bromo-2-chloro-3,4-difluoroiodobenzene (C6HBrClF2I, MW: 353.33 g/mol) is a highly substituted polyhalogenated aromatic compound containing four distinct halogen atoms (Br, Cl, F, I) on a benzene ring . This specific arrangement creates a unique and predictable reactivity hierarchy, making it a versatile intermediate for site-selective functionalization in complex organic synthesis. Its core value lies in the orthogonal reactivity of its C-I, C-Br, and C-Cl bonds, enabling sequential cross-coupling reactions without the need for extensive protecting group strategies [1].

1
Site-selective C-I coupling via oxidative addition
C-I BDE: ~228 kJ/mol
2
Subsequent C-Br functionalization for second diversification
C-Br BDE: ~290 kJ/mol
3
Final C-Cl derivatization for complex scaffold generation
C-Cl BDE: ~346 kJ/mol

6-Bromo-2-chloro-3,4-difluoroiodobenzene: Substitution Specificity


Attempting to substitute 6-Bromo-2-chloro-3,4-difluoroiodobenzene with a simpler analog, such as a mono-, di-, or even a different polyhalogenated benzene, will lead to failure in achieving precise synthetic objectives. The core differentiator is the predictable, stepwise reactivity imparted by the unique combination of halogens. General class-level data demonstrates that the carbon-halogen bond dissociation energies (BDEs) for C-I (~228 kJ/mol), C-Br (~290 kJ/mol), and C-Cl (~346 kJ/mol) are significantly different [1]. This thermodynamic gradient enables chemists to perform sequential cross-coupling reactions with high site-selectivity . A compound lacking this specific 'reactivity ladder'—for instance, one with only two or three different halogens or a different substitution pattern—would necessitate additional protection/deprotection steps, leading to lower overall yields and increased time and material costs in a multi-step synthesis .

Target Compound
I, Br, Cl, F present: Established reactivity ladder (C-I
Simpler Analog
Lacks C-I bond: Narrower reactivity gap between C-Br and C-Cl may lead to non-selective reactions and complex product mixtures, requiring additional protection/deprotection steps.

6-Bromo-2-chloro-3,4-difluoroiodobenzene Selectivity Evidence


Stepwise Functionalization via C-I Bond Lability

This compound possesses a built-in reactivity gradient due to the disparate bond dissociation energies (BDEs) of its C-X bonds. This allows for the selective functionalization of the iodo group in the presence of the bromo and chloro groups. A comparator lacking this specific combination of halogens would not offer the same predictable site-selectivity without additional synthetic steps. Data from established chemical principles shows the BDE for an aromatic C-I bond is significantly lower than that for a C-Br bond [1].

C-I Bond Lability
Class-level inference
~228 kJ/mol C-I Bond Dissociation Energy
Supports stepwise site-selective functionalization. The iodine site can react exclusively in a first cross-coupling step, leaving Br and Cl handles intact.
Data to verify: class-level thermodynamic data for aromatic C-X bonds.
Site-selective cross-coupling Polyhalogenated arene diversification Sequential synthesis

Lipophilicity Enhancement by Multiple Halogens

The incorporation of multiple halogens, particularly bromine and chlorine, systematically increases the lipophilicity (LogP) of an aromatic scaffold compared to non-halogenated or less halogenated analogs. Experimental data for mono-halogenated benzenes demonstrates that bromobenzene has a LogP of 2.99, compared to 2.13 for benzene [1]. While direct LogP data for this exact compound is unavailable, it can be inferred that the cumulative effect of its four halogen atoms will result in a significantly higher LogP, enhancing passive membrane permeability in biological assays [2].

Lipophilicity Context
Class-level inference
Predicted LogP increase
~0.86 units per Br substitution relative to H.
Cumulative halogen effect may support membrane permeability in biological assays, relevant for medicinal chemistry scaffolds.
Context-dependent: inferred from additive contributions of substituents. Direct experimental LogP data not available.
Medicinal chemistry Drug design ADME properties

C-I/C-Cl Orthogonal Reactivity Window

The substantial difference in bond dissociation energy between the C-I (~228 kJ/mol) and C-Cl (~346 kJ/mol) bonds in this compound provides a clear basis for orthogonal reactivity [1]. This 118 kJ/mol gap is significantly larger than that between C-Br and C-Cl (~56 kJ/mol), providing a wider operational window for chemoselective transformations. In contrast, a polyhalogenated analog bearing only Br and Cl atoms offers a narrower reactivity window, increasing the risk of non-selective reactions and complex product mixtures .

Orthogonal Reactivity Window
Class-level inference
ΔBDE (C-I to C-Cl): ~118 kJ/mol vs. ΔBDE (C-Br to C-Cl): ~56 kJ/mol for Br/Cl-only analog
A wider energy gap supports a more robust operational window for chemoselective transformations.
Comparator: A polyhalogenated arene bearing only Br and Cl substituents.
Chemoselective synthesis Organometallic catalysis Building block procurement

6-Bromo-2-chloro-3,4-difluoroiodobenzene Application Scenarios


Sequential SAR Diversification in Medicinal Chemistry

In medicinal chemistry, the ability to rapidly generate diverse analogs from a single scaffold is paramount. 6-Bromo-2-chloro-3,4-difluoroiodobenzene serves as an ideal core for this purpose. Based on the C-I bond's lower BDE [1], a researcher can first perform a Suzuki-Miyaura or Sonogashira coupling at the iodine site to introduce an aryl or alkynyl group. The remaining C-Br and C-Cl bonds can then be independently addressed in subsequent steps, using their established reactivity difference to install two more distinct functional groups. This stepwise diversification enables the efficient exploration of structure-activity relationships (SAR) without needing to resynthesize the entire core scaffold for each new analog.

Orthogonal Handles for Advanced Materials & Ligands

The orthogonal reactivity of the C-I, C-Br, and C-Cl bonds makes this compound a powerful building block for constructing sophisticated molecular architectures, such as asymmetric ligands or porous organic polymers [2]. The large energy gap between the C-I and C-Cl bonds (~118 kJ/mol) provides a robust chemical 'AND' gate . This allows material scientists to program a specific sequence of bond formations with high fidelity, which is essential for creating materials with precisely controlled topology or for attaching multiple chromophores or electroactive units to a single aromatic core in a specific orientation.

Cost-Efficient Building Block for Total Synthesis

For a synthetic chemistry group planning a complex multi-step total synthesis, procuring 6-Bromo-2-chloro-3,4-difluoroiodobenzene represents a strategic investment in efficiency. The alternative would be to start from a simpler, less expensive aromatic compound and perform multiple sequential halogenation and functional group interconversion steps. Each step introduces inefficiencies through less-than-quantitative yields and requires additional purification, time, and labor. By starting with a densely functionalized core where the reactivity of each halogen is predictable based on its bond dissociation energy [1], the synthetic route is shortened and the overall project timeline and cost are reduced, despite the higher initial procurement cost of the building block.

Application
Selection Property
Validation Focus
Sequential SAR Diversification
Orthogonal reactivity of C-I, C-Br, and C-Cl bonds
Stepwise coupling efficiency and intermediate stability
Advanced Materials & Ligands
Large C-I/C-Cl energy gap (~118 kJ/mol) for sequential bond formation
Topology control in polymer synthesis or multi-site ligand attachment
Efficient Core for Total Synthesis
High-density functionalization with predictable reactivity ladder
Overall step-count reduction and cost-efficiency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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